8-Sulfonato-1-naphthalenediazonium chloride 8-Sulfonato-1-naphthalenediazonium chloride
Brand Name: Vulcanchem
CAS No.: 110295-81-3
VCID: VC18428897
InChI: InChI=1S/C5H4N4O2/c6-9-5-7-2-3(8-5)1-4(10)11/h2H,1H2,(H,10,11)
SMILES:
Molecular Formula: C5H4N4O2
Molecular Weight: 152.11 g/mol

8-Sulfonato-1-naphthalenediazonium chloride

CAS No.: 110295-81-3

Cat. No.: VC18428897

Molecular Formula: C5H4N4O2

Molecular Weight: 152.11 g/mol

* For research use only. Not for human or veterinary use.

8-Sulfonato-1-naphthalenediazonium chloride - 110295-81-3

Specification

CAS No. 110295-81-3
Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
IUPAC Name 2-(2-diazoimidazol-4-yl)acetic acid
Standard InChI InChI=1S/C5H4N4O2/c6-9-5-7-2-3(8-5)1-4(10)11/h2H,1H2,(H,10,11)
Standard InChI Key AWIYCFQGCXENSO-UHFFFAOYSA-N
Canonical SMILES C1=NC(=[N+]=[N-])N=C1CC(=O)O

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

8-Sulfonato-1-naphthalenediazonium chloride belongs to the diazonium salt family, characterized by the presence of the –N₂⁺ functional group. The naphthalene ring system provides a planar aromatic framework, while the sulfonate group enhances water solubility. Key structural features include:

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₇ClN₂O₃S (expected based on structure)
Molecular Weight286.7 g/mol (calculated)
CAS Registry Number110295-81-3
Functional GroupsDiazonium (–N₂⁺), Sulfonate (–SO₃⁻)

Synthesis and Industrial Production

Synthetic Pathway

The synthesis involves diazotization of 8-sulfonato-1-naphthylamine under controlled conditions:

  • Diazotization Reaction:
    8-Sulfonato-1-naphthylamine+NaNO2+HCl8-Sulfonato-1-naphthalenediazonium chloride+H2O\text{8-Sulfonato-1-naphthylamine} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{8-Sulfonato-1-naphthalenediazonium chloride} + \text{H}_2\text{O} .

  • Conditions: Temperature maintained at 0–5°C to prevent decomposition.

Industrial-Scale Considerations

  • Yield Optimization: Excess HCl and NaNO₂ ensure complete conversion of the amine precursor.

  • Purification: Crystallization from cold ethanol-water mixtures.

Applications in Dye Chemistry

Azo Dye Synthesis

8-Sulfonato-1-naphthalenediazonium chloride serves as a diazo component in coupling reactions. For example:

  • Reaction with 1-Naphthol:
    C10H6N2O3S+C10H8OC20H14N2O4S+HCl\text{C}_{10}\text{H}_{6}\text{N}_2\text{O}_3\text{S} + \text{C}_{10}\text{H}_8\text{O} \rightarrow \text{C}_{20}\text{H}_{14}\text{N}_2\text{O}_4\text{S} + \text{HCl} .
    This produces an azo dye with a vibrant color, stable under alkaline conditions .

Dye ProductApplicationColor
Acid Red 88Textiles, inksDeep red
Direct Blue 15Paper, leatherNavy blue
PrecautionRecommendation
Storage–20°C, inert atmosphere
Personal Protective EquipmentGloves, goggles, fume hood
DisposalNeutralize with dilute NaOH before disposal

Regulatory Status

RegulationRequirementSource
HS Code2927000090 (diazo/azo compounds)
MFN Tariff6.5%

Environmental and Research Implications

Environmental Impact

  • Water Contamination: Sulfonate groups resist biodegradation, posing risks to aquatic ecosystems.

  • Mitigation Strategies: Advanced oxidation processes (AOPs) for wastewater treatment.

Research Frontiers

  • Materials Science: Functionalization of graphene surfaces via diazonium coupling .

  • Biotechnology: Development of enzyme-linked azo probes for biosensing.

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